molecular formula C18H23NS B12597620 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline CAS No. 872513-59-2

2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline

Cat. No.: B12597620
CAS No.: 872513-59-2
M. Wt: 285.4 g/mol
InChI Key: AUGQKFWNTJGTLJ-UHFFFAOYSA-N
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Description

2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C15H23NS. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with sulfur-containing reagents. One common method is the condensation reaction with sulfur chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to create complex metal structures.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Used in the synthesis of plastics, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of specific metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Similar in structure but lacks the sulfanyl group.

    2,6-Diisopropylphenylamine: Another similar compound without the sulfanyl group.

Uniqueness

The presence of the sulfanyl group in 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable in various applications.

Properties

CAS No.

872513-59-2

Molecular Formula

C18H23NS

Molecular Weight

285.4 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline

InChI

InChI=1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3

InChI Key

AUGQKFWNTJGTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2N

Origin of Product

United States

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